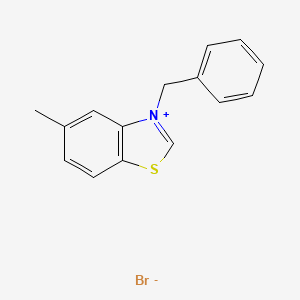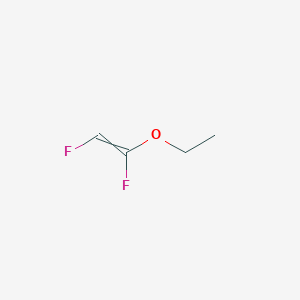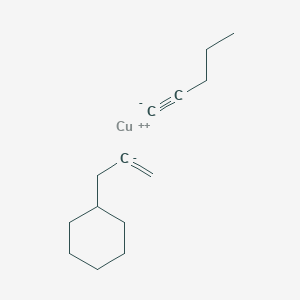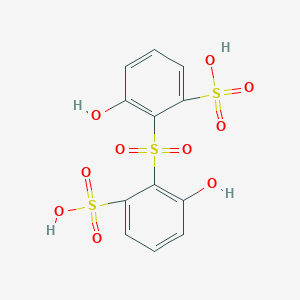
2,2'-Sulfonylbis(3-hydroxybenzene-1-sulfonic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Sulfonylbis(3-hydroxybenzene-1-sulfonic acid) is a chemical compound known for its unique structure and properties It is characterized by the presence of two sulfonic acid groups and two hydroxyl groups attached to a benzene ring, connected by a sulfonyl bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Sulfonylbis(3-hydroxybenzene-1-sulfonic acid) typically involves the sulfonation of 3-hydroxybenzene derivatives. One common method includes the reaction of 3-hydroxybenzenesulfonic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonyl bridge.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and concentration. This method enhances the yield and purity of the final product.
化学反应分析
Types of Reactions: 2,2’-Sulfonylbis(3-hydroxybenzene-1-sulfonic acid) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Sulfides and thiols.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
2,2’-Sulfonylbis(3-hydroxybenzene-1-sulfonic acid) finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which 2,2’-Sulfonylbis(3-hydroxybenzene-1-sulfonic acid) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonic acid groups can form strong hydrogen bonds and ionic interactions, while the hydroxyl groups can participate in hydrogen bonding and redox reactions. These interactions can modulate the activity of biological pathways and processes.
相似化合物的比较
2-Hydroxybenzenesulfonic acid: Lacks the sulfonyl bridge and has different reactivity.
3,5-Dichloro-2-hydroxybenzenesulfonic acid: Contains chlorine substituents, altering its chemical properties.
2-Amino-6-hydroxybenzenesulfonic acid: Contains an amino group, leading to different biological activities.
Uniqueness: 2,2’-Sulfonylbis(3-hydroxybenzene-1-sulfonic acid) is unique due to the presence of the sulfonyl bridge, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity that are not observed in similar compounds.
属性
CAS 编号 |
113814-51-0 |
|---|---|
分子式 |
C12H10O10S3 |
分子量 |
410.4 g/mol |
IUPAC 名称 |
3-hydroxy-2-(2-hydroxy-6-sulfophenyl)sulfonylbenzenesulfonic acid |
InChI |
InChI=1S/C12H10O10S3/c13-7-3-1-5-9(24(17,18)19)11(7)23(15,16)12-8(14)4-2-6-10(12)25(20,21)22/h1-6,13-14H,(H,17,18,19)(H,20,21,22) |
InChI 键 |
HHUVGXDRJBOFDM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)O)S(=O)(=O)C2=C(C=CC=C2S(=O)(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


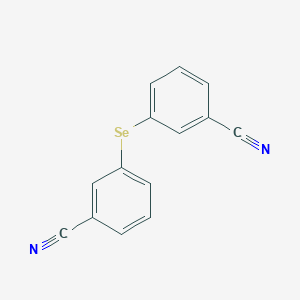

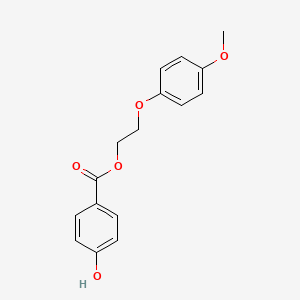

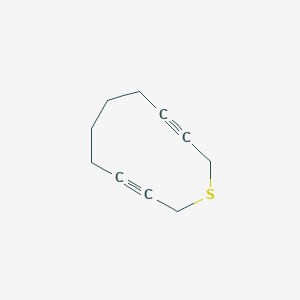
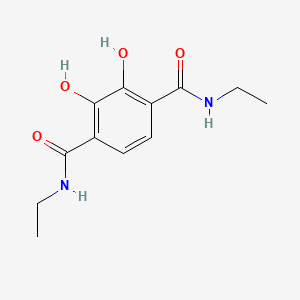
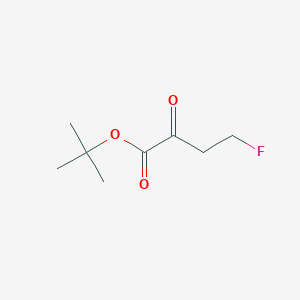

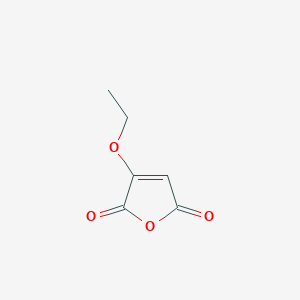
![1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride](/img/structure/B14306726.png)
